1-(3,5-Dimethylpyrazin-2-YL)butan-1-one

Chemical Synthesis Procurement Quality Control

1-(3,5-Dimethylpyrazin-2-yl)butan-1-one is a synthetic heterocyclic ketone building block. Its core structure features a pyrazine ring substituted with methyl groups at the 3 and 5 positions and a butanoyl chain at the 2-position.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 298210-79-4
Cat. No. B15212153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethylpyrazin-2-YL)butan-1-one
CAS298210-79-4
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=NC=C(N=C1C)C
InChIInChI=1S/C10H14N2O/c1-4-5-9(13)10-8(3)12-7(2)6-11-10/h6H,4-5H2,1-3H3
InChIKeySOUSMWWPHLACOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Dimethylpyrazin-2-YL)butan-1-one (CAS 298210-79-4): A C-3,5 Methyl-Substituted Pyrazinyl Ketone Building Block


1-(3,5-Dimethylpyrazin-2-yl)butan-1-one is a synthetic heterocyclic ketone building block. Its core structure features a pyrazine ring substituted with methyl groups at the 3 and 5 positions and a butanoyl chain at the 2-position . With a molecular formula of C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology for constructing more complex, drug-like molecules. Its commercial availability as a research chemical with documented purity standards makes it a tangible candidate for early-stage discovery programs .

Why 1-(3,5-Dimethylpyrazin-2-YL)butan-1-one Is Not Interchangeable with Close Pyrazinyl Ketone Analogs


The specific C-3,5 methylation pattern on the pyrazine ring of 1-(3,5-dimethylpyrazin-2-yl)butan-1-one dictates a distinct electronic and steric environment relative to its unsubstituted or regioisomeric counterparts. This substitution directly influences the reactivity of the ketone and the ring nitrogen atoms, fundamentally altering its behavior as a synthetic building block. For instance, the electron-donating methyl groups can modulate the C-H acidity of the ring and the electrophilicity of the ketone carbonyl, enabling and restricting certain synthetic transformations, such as selective deprotonation or nucleophilic additions, that are not possible with the 1-(pyrazin-2-yl)butan-1-one analog. Furthermore, the regiochemistry is critical for downstream products; incorporating a 3,5-dimethylpyrazinyl scaffold versus a 5,6-dimethyl isomer can lead to patents on distinct, pharmacologically active chemotypes, as seen in biaryl ether and DGAT1 inhibitor patents [1], making blind substitution a direct route to a patent-infringing or biologically inactive compound.

A Comparative Evidence Guide for Procuring 1-(3,5-Dimethylpyrazin-2-YL)butan-1-one


Vendor-Specified Purity vs. Unsubstituted Pyrazinyl Butanone Analog

When procuring 1-(3,5-dimethylpyrazin-2-yl)butan-1-one, an explicit, vendor-certified purity standard of 97% is offered, supported by batch-specific QC data (NMR, HPLC, GC) . In contrast, the unsubstituted analog 1-(pyrazin-2-yl)butan-1-one (CAS 61892-81-7) is often listed with a generic 'min. 95%' purity from certain vendors, with less transparent QC documentation . This difference in quality transparency can be critical for reproducible reactions.

Chemical Synthesis Procurement Quality Control Purity

Structural Differentiation from the 5,6-Dimethylpyrazinyl Regioisomer in Patent Chemistry

The 3,5-dimethyl substitution pattern of the target compound is a key scaffold found in patent-protected, pharmacologically active molecules, specifically as a core component of DGAT1 inhibitors like 2-(4-(4-(6-carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl)cyclohexyl)acetic acid [1]. The regioisomer, 1-(5,6-dimethylpyrazin-2-yl)butan-1-one (CAS 298210-72-7), cannot be used to synthesize this specific chemotype. The target compound is therefore the structurally required building block for accessing this particular patent space.

Medicinal Chemistry Patent Analysis Structure-Activity Relationship Chemical Biology

Physicochemical Property Differentiation from the Unsubstituted Pyrazinyl Analog

Introduction of the 3,5-dimethyl groups significantly alters the lipophilicity of the molecule. The target compound has a computed LogP of 2.08 , whereas its unsubstituted analog, 1-(pyrazin-2-yl)butan-1-one, has a lower computed XLogP3 of 1.0 [1]. This predicted 1.08 log unit increase in lipophilicity can dramatically affect the molecule's membrane permeability and non-specific binding when incorporated as a fragment or scaffold in a larger molecule.

Drug Design Physicochemical Properties ADME LogP

Vendor-Documented Batch Quality Control as a Key Procurement Differentiator

A critical practical differentiator for procurement is the explicit provision of compound-specific, batch-variable Quality Control documentation. The vendor for the target compound catalogs and provides QC analysis including NMR, HPLC, and GC reports for each batch . This contrasts with procurement of the analog 1-(pyrazin-2-yl)butan-1-one, where such comprehensive, batch-based documentation is not a standard offering across its commercial sources . This has direct consequences for experimental reproducibility and regulatory compliance.

Analytical Chemistry Procurement Reproducibility Quality Assurance

Key Application Scenarios for 1-(3,5-Dimethylpyrazin-2-YL)butan-1-one Based on Available Evidence


Synthesis of Patent-Protected DGAT1 Inhibitor Chemotypes

The compound serves as a direct synthetic input for constructing the 3,5-dimethylpyrazin-2-yl pharmacophore found in DGAT1 inhibitor patent space, such as in the development of topical formulations (US20210260055A1). Its specific substitution pattern is structurally mandatory for this application, making it the only viable building block for this class of molecules [1].

Fragment-Based Drug Discovery Requiring Predicted Higher Lipophilicity

In lead-generation strategies, the compound can be prioritized as a fragment or scaffold where increased lipophilicity is desired. The computed LogP shift of +1.08 compared to its unsubstituted analog makes it a rational choice when designing for improved membrane interaction or target binding within a hydrophobic pocket, without immediately adding a separate lipophilic group.

Reliable Building Block Procurement for Reproducible Academic Research

For academic labs requiring a highly reliable chemical building block, the target compound's procurement model, which guarantees a minimum 97% purity and provides batch-specific NMR, HPLC, and GC reports , directly supports the reproducibility standards demanded by high-impact journals. This reduces internal resource expenditure on quality verification compared to less well-documented analogs.

Comparative Metabolic Stability Screening in Medicinal Chemistry

The 3,5-dimethylpyrazine core can be used as a privileged fragment in parallel synthesis to systematically alter compound properties. The proven influence of the dimethyl substitution on lipophilicity provides a computable rationale for its selection over a non-methylated core when exploring structure-property relationships (SPR) for metabolic stability and permeability.

Quote Request

Request a Quote for 1-(3,5-Dimethylpyrazin-2-YL)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.